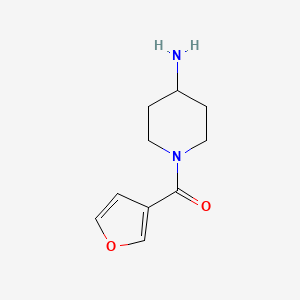

1-(3-呋喃甲酰基)哌啶-4-胺

描述

The compound "1-(3-Furoyl)piperidin-4-amine" is a chemical entity that can be associated with a class of furoyl derivatives of piperidin-4-ones. These compounds have been synthesized and characterized for their potential biological activities, particularly as antimicrobial agents. The interest in such compounds is due to their pronounced activity against various pathogenic microbial strains, as seen in the study of similar furoyl derivatives .

Synthesis Analysis

The synthesis of furoyl derivatives, as reported in the literature, involves the use of various starting materials and reaction conditions to obtain the desired products. For instance, the synthesis of various furoyl derivatives of 2,6-disubstituted piperidin-4-ones has been achieved and characterized by techniques such as FTIR, NMR, mass spectrometry, and single crystal X-ray diffraction methods . These methods provide detailed information about the molecular structure and confirm the successful synthesis of the target compounds.

Molecular Structure Analysis

The molecular structure of furoyl derivatives is crucial for understanding their biological activity. Single crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal, which has been employed to characterize the synthesized furoyl derivatives . This structural information is essential for the subsequent molecular docking studies, which predict how the compound interacts with biological targets.

Chemical Reactions Analysis

The reactivity of furoyl derivatives with various amines under different conditions has been explored. For example, the reaction of 4-aroyl-3-hydroxy-2(5H)-furanones with different diamines leads to various products depending on the nature of the amine and the reaction conditions . Similarly, the ring-transformation reactions of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones with different amines, including piperidine, have been studied, resulting in the formation of different pyrrole derivatives . These reactions highlight the versatility and reactivity of furoyl and related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furoyl derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The antimicrobial evaluation of these compounds indicates that certain derivatives exhibit significant activity against gram-positive and gram-negative bacteria, as well as moderate activity against fungi . These properties are critical for the development of new antimicrobial agents and for understanding the structure-activity relationship of these compounds.

科学研究应用

抗炎应用

1-芳酰基-4-(间氨甲基苯基)哌啶衍生物,包括 1-(3-呋喃甲酰基)哌啶-4-胺的类似物,已因其作为低分子量胰凝乳蛋白酶抑制剂的潜力而受到探索。由于其对胰凝乳蛋白酶(一种参与炎症反应的酶)的抑制活性,该类化合物可能在治疗哮喘或过敏性鼻炎中具有治疗用途 (Expert Opinion on Therapeutic Patents, 2002)。

抗菌活性

由呋喃-2-甲酰肼合成并随后修饰为包含哌啶部分的唑衍生物显示出有希望的抗菌活性。这些化合物针对各种微生物进行了筛选,表明它们作为抗菌剂的潜力 (Acta poloniae pharmaceutica, 2013)。

金属离子萃取

1-(2-呋喃甲酰基)哌嗪附着的杯[4]芳烃衍生物已被合成用于金属离子的预浓缩。这些化合物对 Cd2+ 和其他离子表现出显着的选择性和萃取回收率,表明它们在金属离子传感和萃取中的应用 (Analytical Letters, 2018)。

丁酰胆碱酯酶抑制

带有杂环呋喃和哌嗪环的化合物已被合成并评估其酶抑制和溶血活性。其中,某些衍生物对丁酰胆碱酯酶表现出相当大的抑制活性,这对于治疗阿尔茨海默病等疾病很重要 (Pharmaceutical Chemistry Journal, 2020)。

缓蚀

4-氨基-1-丙基-哌啶等设计胺已被研究其在 CO2 捕获应用中对碳钢的缓蚀性能。一项具体的研究强调,包括 1-(3-呋喃甲酰基)哌啶-4-胺衍生物在内的环胺显示出较低的腐蚀速率,并在碳钢表面形成保护性的 FeCO3 薄膜,表明它们在燃烧后 CO2 捕获过程中的效用 (International Journal of Greenhouse Gas Control, 2020)。

安全和危害

未来方向

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

作用机制

Target of Action

Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Compounds with a piperidine moiety generally interact with various biological targets due to their ability to form multiple hydrogen bonds, which can lead to various biological effects .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Based on the wide range of biological activities of piperidine derivatives, it can be speculated that this compound may have multiple effects at the molecular and cellular level .

属性

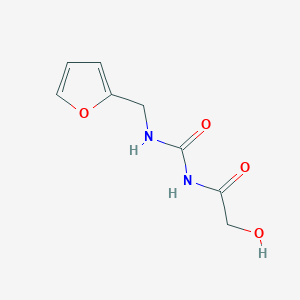

IUPAC Name |

(4-aminopiperidin-1-yl)-(furan-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9-1-4-12(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9H,1-2,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFQQRAYJATYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588190 | |

| Record name | (4-Aminopiperidin-1-yl)(furan-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Furoyl)piperidin-4-amine | |

CAS RN |

926210-83-5 | |

| Record name | (4-Aminopiperidin-1-yl)(furan-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(furan-3-carbonyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)

![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)